3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common method is the reaction of a suitable triazole precursor with difluoromethylating agents under radical conditions. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a monofluoromethyl group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazole ring .
Scientific Research Applications
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The triazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(butylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(butylthio)-5-(methyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties make it particularly valuable in applications requiring enhanced bioavailability and stability.
Biological Activity
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its unique structural features, including a butylthio group and a difluoromethyl substituent. These characteristics may influence its biological activity and potential applications in pharmaceuticals and agrochemicals.
Structural Characteristics
The molecular formula of this compound is C₄H₅F₂N₄S, with a molecular weight of approximately 198.17 g/mol. The presence of sulfur and fluorine in its structure enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₄H₅F₂N₄S |
Molecular Weight | 198.17 g/mol |
Structural Features | Butylthio, Difluoromethyl |
Biological Class | Triazole Derivative |
Biological Activity
Research on the biological activity of this compound is still emerging. However, it is hypothesized that compounds within the triazole class exhibit a range of biological activities, including antifungal, antimicrobial, and anticancer properties.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration. The butylthio group may facilitate covalent bonding with target proteins, leading to irreversible inhibition of enzymatic activity.
Comparative Analysis with Related Compounds
A comparative analysis with other triazole derivatives reveals how structural variations can influence biological activity:
Compound | Structural Features | Biological Activity |
---|---|---|
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine | Methylthio group | Antifungal |
3-(Ethylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine | Ethylthio group | Antimicrobial |
This compound | Butylthio and difluoromethyl groups | Potentially diverse activity |
Properties
IUPAC Name |
3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4S/c1-2-3-4-14-7-12-11-6(5(8)9)13(7)10/h5H,2-4,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKXFWOAZSFOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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